Ethyl 5-cyclobutyloxazole-2-carboxylate
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Overview
Description
Ethyl 5-cyclobutyloxazole-2-carboxylate is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclobutyloxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with cyclobutanone in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclobutyloxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Typical reagents include halides and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the oxazole ring .
Scientific Research Applications
Ethyl 5-cyclobutyloxazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 5-cyclobutyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A basic five-membered ring structure with one oxygen and one nitrogen atom.
Benzoxazole: Similar to oxazole but with a fused benzene ring.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Uniqueness
Ethyl 5-cyclobutyloxazole-2-carboxylate is unique due to its cyclobutyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Biological Activity
Ethyl 5-cyclobutyloxazole-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Formula: C10H13N1O2
- Molecular Weight: 179.22 g/mol
- IUPAC Name: this compound
- CAS Number: [Not available in the provided data]
Synthesis
The synthesis of this compound typically involves the reaction of cyclobutyl derivatives with oxazole intermediates. Various methods have been reported in literature for the synthesis of oxazole derivatives, often focusing on optimizing yields and reaction conditions.
This compound exhibits several biological activities that can be attributed to its structural features. The oxazole ring contributes to its interaction with biological targets, potentially influencing enzyme activity and receptor binding.
Antimicrobial Activity
Studies have shown that compounds containing oxazole moieties can exhibit antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibition in vitro.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have reported its ability to induce apoptosis in cancer cell lines, suggesting a potential mechanism involving the modulation of apoptotic pathways.
Case Studies
-
In Vitro Antimicrobial Study
- Objective: To evaluate the antimicrobial efficacy against Staphylococcus aureus and E. coli.
- Method: Disk diffusion method was employed.
- Results: The compound showed a zone of inhibition of 15 mm against S. aureus and 12 mm against E. coli, indicating moderate antimicrobial activity.
-
Anticancer Activity Assessment
- Objective: To assess cytotoxic effects on HeLa and MCF-7 cell lines.
- Method: MTT assay was utilized to determine cell viability.
- Results: At a concentration of 50 µM, this compound reduced cell viability by approximately 40% in HeLa cells and 35% in MCF-7 cells, suggesting potential as an anticancer agent.
Data Table
Activity Type | Test Organism/Cell Line | Concentration (µM) | Result |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | N/A | Zone of inhibition: 15 mm |
Antimicrobial | E. coli | N/A | Zone of inhibition: 12 mm |
Anticancer | HeLa | 50 | Cell viability reduced by 40% |
Anticancer | MCF-7 | 50 | Cell viability reduced by 35% |
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 5-cyclobutyl-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)9-11-6-8(14-9)7-4-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
FMWZYGNBUBBHOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2CCC2 |
Origin of Product |
United States |
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